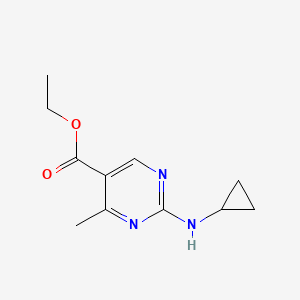

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate

説明

特性

IUPAC Name |

ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2/c1-3-16-10(15)9-6-12-11(13-7(9)2)14-8-4-5-8/h6,8H,3-5H2,1-2H3,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDYVDFMMDXDOPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C)NC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401150553 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1379811-61-6 | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1379811-61-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Pyrimidinecarboxylic acid, 2-(cyclopropylamino)-4-methyl-, ethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401150553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Starting Materials and Pyrimidine Ring Formation

The pyrimidine ring with the 4-methyl and 5-carboxylate ethyl ester substituents can be sourced commercially or synthesized via condensation reactions involving ketoesters and guanidine derivatives. According to patent WO1997044326A1, ketoesters of formula (1) can be reacted with guanidine derivatives in protic solvents such as ethanol under reflux (6–24 hours) to form 2-amino-4-hydroxypyrimidine intermediates.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 1 | Ketoester + Guanidine derivative, EtOH, reflux | Formation of 2-amino-4-hydroxypyrimidine |

Chlorination to Form 2-Chloro-4-methylpyrimidine-5-carboxylate

The 2-amino-4-hydroxypyrimidine intermediate is converted to the corresponding 4-chloro derivative using chlorinating agents such as phosphorus oxychloride (POCl3) at reflux temperatures for 30 min to 8 hours (preferably ~2 hours). This step introduces a good leaving group for subsequent nucleophilic substitution.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 2 | POCl3, reflux (30 min–8 h) | 2-chloro-4-methylpyrimidine ester |

Introduction of the Cyclopropylamino Group

The key substitution involves replacing the 2-chloro substituent with cyclopropylamine via nucleophilic aromatic substitution.

Nucleophilic Substitution Reaction

- The 2-chloro-4-methylpyrimidine-5-carboxylate ester is reacted with cyclopropylamine in a dry organic solvent such as tetrahydrofuran (THF).

- Triethylamine is used as a base to neutralize the released hydrochloric acid.

- The reaction is typically carried out at room temperature under nitrogen atmosphere and stirred overnight to ensure completion.

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| 3 | 2-chloro derivative + cyclopropylamine + Et3N, THF, rt, N2, overnight | Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate |

Workup and Purification

- The reaction mixture is concentrated, and the residue is washed with THF.

- The combined organic solutions are extracted with ethyl acetate.

- The organic layer is washed with aqueous sodium hydroxide and saturated sodium chloride solutions to remove impurities.

- Drying over anhydrous sodium sulfate followed by evaporation yields the crude product.

- Further purification may involve recrystallization or chromatography to achieve high purity.

Alternative Synthetic Routes and Optimization

Recent literature reports alternative synthetic approaches involving palladium-catalyzed coupling reactions for related pyrimidine derivatives, which could be adapted for the target compound.

- For example, Suzuki-Miyaura cross-coupling of 2-chloro-4-methylpyrimidine with vinyl or cyclopropyl boronates under Pd catalysis has been used to introduce cyclopropyl or other alkyl substituents.

- These methods may offer improved yields or stereoselectivity but require specialized catalysts and conditions.

Summary Table of Preparation Methods

Research Findings and Notes

- The nucleophilic substitution step is critical for the successful introduction of the cyclopropylamino group and is typically carried out under mild conditions to preserve the ester functionality.

- Triethylamine serves dual roles as base and scavenger of HCl, facilitating smooth reaction progress.

- The use of dry solvents and inert atmosphere prevents hydrolysis and side reactions.

- Chlorination with POCl3 is a well-established method to activate the pyrimidine ring for substitution.

- Purification steps involving aqueous base washes help remove residual amines and acid byproducts.

- Alternative palladium-catalyzed cross-coupling methods, while more complex, provide routes to structurally related compounds with potential for stereochemical control.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C11H15N3O2

- Molar Mass : 221.26 g/mol

- CAS Number : 1379811-61-6

The compound features a pyrimidine core substituted with a cyclopropylamino group, which is critical for its biological activity. The structural configuration allows for specific interactions with biological targets, enhancing its pharmacological properties.

Antitubercular Activity

Recent studies have indicated that compounds related to the pyrimidine structure, including Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate, exhibit promising antitubercular properties. A series of 6-dialkylaminopyrimidine carboxamides were evaluated for their efficacy against Mycobacterium tuberculosis (Mtb) strains. These compounds demonstrated moderate to potent activity without cross-resistance to conventional antituberculosis drugs, suggesting a novel mechanism of action .

Inhibition of Protein Kinases

The compound's structural features make it a candidate for the inhibition of specific protein kinases. For instance, similar pyrimidine derivatives have been shown to selectively inhibit CK2 kinase with low nanomolar IC50 values. This selectivity is crucial for minimizing off-target effects and enhancing therapeutic efficacy .

Synthesis Methodologies

The synthesis of this compound typically involves multi-step organic reactions, starting from readily available pyrimidine precursors. Key steps often include:

- Formation of the Pyrimidine Core : Utilizing cyclization reactions involving appropriate amines and carboxylic acids.

- Substitution Reactions : Introducing the cyclopropylamino group through nucleophilic substitution methods.

- Purification and Characterization : Employing techniques such as chromatography and NMR spectroscopy to ensure purity and confirm structure.

Case Study 1: Antitubercular Activity Assessment

In a study assessing various pyrimidine derivatives, this compound was included in a screening cascade designed to identify compounds that could effectively combat Mtb. The results indicated that this compound exhibited significant activity against clinical strains, warranting further investigation into its mechanism of action and potential as a lead compound in antitubercular drug development .

Case Study 2: Selective Kinase Inhibition

Another investigation focused on the compound's ability to inhibit specific kinases involved in cancer pathways. The study demonstrated that derivatives similar to this compound could inhibit SHP2 with high potency, showcasing its potential in cancer therapeutics .

作用機序

The mechanism of action of Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylamino group may enhance binding affinity through hydrophobic interactions, while the ester group can participate in hydrogen bonding. The pyrimidine ring provides a planar structure that facilitates stacking interactions with aromatic residues in proteins.

類似化合物との比較

Structural Analogues with Varying Amino Substituents

Research Findings :

- The ethyl 2-amino-4-methylpyrimidine-5-carboxylate (similarity score 0.86) serves as a precursor in synthesizing more complex derivatives but lacks the cyclopropane ring’s conformational rigidity .

Derivatives with Heterocyclic or Aromatic Substituents

Research Findings :

- The piperazinyl-methoxyphenyl derivative (CAS 903446-68-4) demonstrates how bulky substituents can modulate pharmacokinetics, though its higher molecular weight (356.42 g/mol) may reduce bioavailability compared to the target compound .

- The chloroquinoline derivative () highlights the role of fused aromatic systems in antiviral applications, though its synthetic complexity contrasts with the simpler cyclopropylamino analogue .

Functional Group Modifications

Research Findings :

- The p-tolylamino substituent (CAS 903445-89-6) increases hydrophobicity, which may improve membrane permeability but reduce aqueous solubility .

- The hydroxypiperidinyl derivative (CAS 1034617-86-1) introduces polarity, balancing lipophilicity and solubility—a critical factor in drug design .

生物活性

Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate (ECAM) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

ECAM features a pyrimidine ring substituted with an ethyl group, a cyclopropylamino moiety, and a carboxylate group. Its unique structure contributes to its biological activity, potentially influencing interactions with various biological macromolecules.

The mechanism of action of ECAM involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropylamino group enhances binding affinity, while the carboxylate group facilitates hydrogen bonding and electrostatic interactions. These interactions can modulate the activity of target proteins, leading to downstream effects on cellular pathways .

Antimicrobial Properties

ECAM has been investigated for its antimicrobial properties. Studies indicate that compounds with similar structures exhibit activity against a range of bacterial strains, suggesting that ECAM may also possess significant antibacterial effects. Its mechanism likely involves the inhibition of bacterial enzymes or interference with metabolic pathways .

Anticancer Activity

Research has explored the anticancer potential of ECAM, particularly its effects on cancer cell lines. Preliminary studies suggest that it may induce apoptosis in certain cancer cells, possibly through the modulation of signaling pathways associated with cell survival and proliferation .

Table 1: Summary of Biological Activities

Case Study: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of ECAM against various bacterial strains using disk diffusion methods. The results indicated that ECAM exhibited significant inhibitory zones against Gram-positive bacteria, highlighting its potential as a lead compound for developing new antibiotics .

Case Study: Anticancer Mechanism

In vitro studies on cancer cell lines demonstrated that ECAM could reduce cell viability in a dose-dependent manner. Flow cytometry analysis confirmed that treated cells exhibited increased apoptotic markers, suggesting that ECAM may trigger programmed cell death pathways in cancerous cells .

Q & A

Q. What are the key considerations in designing a synthesis route for Ethyl 2-(cyclopropylamino)-4-methylpyrimidine-5-carboxylate?

- Methodological Answer : The synthesis typically involves nucleophilic substitution of a chloro group with cyclopropylamine. Starting from ethyl 4-chloro-2-methylpyrimidine-5-carboxylate (a common intermediate for pyrimidine derivatives), the chlorinated precursor undergoes substitution under reflux in a polar aprotic solvent (e.g., DMF or ethanol) with excess cyclopropylamine. Catalytic bases like triethylamine or potassium carbonate enhance reactivity. Reaction monitoring via TLC or HPLC ensures completion. Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization is critical to isolate the product. This approach aligns with methods used for analogous pyrimidine esters .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR identifies the cyclopropylamino group (δ 0.5–1.5 ppm for cyclopropane protons; δ 2.5–3.5 ppm for NH coupling). ¹³C NMR confirms ester carbonyl (δ 165–170 ppm) and pyrimidine ring carbons.

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular weight and fragmentation patterns (e.g., loss of ethyl ester group).

- X-ray Crystallography : Using SHELX programs (e.g., SHELXL for refinement), single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding networks, crucial for confirming the cyclopropylamino substitution pattern .

Q. What preliminary biological assays are suitable for screening this compound’s activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Test against kinases or nucleotide-processing enzymes (e.g., thymidylate synthase) using fluorogenic substrates.

- Antimicrobial Screening : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria or fungi.

- Cytotoxicity Profiling : MTT or resazurin assays on human cell lines (e.g., HEK-293) to assess selectivity. Dose-response curves (0.1–100 µM) and IC₅₀ calculations are standard. Compare results with structurally related esters (e.g., ethyl 4-chloro-2-methylpyrimidine-5-carboxylate) to infer substituent effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when the cyclopropylamino group exhibits unexpected coupling patterns?

- Methodological Answer : Anomalous coupling may arise from restricted rotation of the cyclopropane ring or solvent-dependent conformational changes. Solutions include:

- Variable-Temperature NMR : Acquire spectra at 25°C to 60°C to observe dynamic effects.

- 2D NMR (COSY, NOESY) : Map through-space interactions to confirm substituent orientation.

- Computational Modeling : DFT calculations (e.g., Gaussian) simulate coupling constants and compare with experimental data. Software like MestReNova aids in peak assignment .

Q. What computational methods predict the reactivity of the cyclopropylamino group in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies (using Gaussian or ORCA) to assess nucleophilicity. The cyclopropylamino group’s lone pair (HOMO) interacts with electrophilic centers.

- Molecular Dynamics (MD) Simulations : Model transition states in solvents (e.g., ethanol) to predict activation barriers.

- Density Functional Theory (DFT) : Optimize geometries of intermediates (e.g., tetrahedral transition states) to identify rate-limiting steps. Compare with analogous amines (e.g., methylamino) to quantify substituent effects .

Q. How do structural modifications (e.g., alkyl chain length, halogen substitution) impact biological activity?

- Methodological Answer : A structure-activity relationship (SAR) study involves:

- Synthetic Derivatives : Prepare analogs (e.g., ethyl 2-(cyclopropylamino)-4-ethylpyrimidine-5-carboxylate) via parallel synthesis.

- Biological Testing : Use standardized assays (see Q3) to rank potency.

- Statistical Analysis : Multivariate regression correlates substituent properties (e.g., logP, steric bulk) with activity. For example, bulkier alkyl groups may enhance membrane permeability but reduce target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。